Bisindolylmaleimide XI hydrochloride
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Overview
Description
Bisindolylmaleimide XI hydrochloride is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to the naturally occurring molecule staurosporine but exhibits greater selectivity for PKC over other protein kinases . This compound is widely used in scientific research to study PKC-mediated pathways and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisindolylmaleimide XI hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . This reaction yields bisindolylmaleimide, which can then be converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often prepared in bulk and stored at low temperatures (-20°C) to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Bisindolylmaleimide XI hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents onto the indole rings or the maleimide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Bisindolylmaleimide XI hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Bisindolylmaleimide XI hydrochloride exerts its effects by inhibiting the catalytic subunit of PKC. The inhibition is competitive with ATP, meaning that the compound binds to the ATP-binding site on PKC, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition disrupts PKC-mediated signaling pathways, leading to various cellular effects, including the modulation of apoptosis and immune responses .
Comparison with Similar Compounds
Similar Compounds
Ruboxistaurin: A synthetic PKC inhibitor with high selectivity for PKC-β, used in clinical trials for diabetic retinopathy.
Enzastaurin: Another synthetic PKC inhibitor with selectivity for PKC-β, investigated for its potential in treating various cancers.
Uniqueness
This compound is unique due to its high selectivity for PKC over other protein kinases, making it a valuable tool for studying PKC-specific pathways . Its structural similarity to staurosporine, combined with its improved selectivity, allows for more targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C28H29ClN4O2 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H |
InChI Key |
HSPRASOZRZDELU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Origin of Product |
United States |
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